Cas no 878465-57-7 (N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide)

N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide 化学的及び物理的性質
名前と識別子
-
- N-methyl-N'-(3-methylisoxazol-5-yl)benzenecarboximidamide
- 1-(2-FURYLMETHYL)-5-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-2-AMINE
- N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide
- N-Methyl-N'-(3-methylisoxazol-5-yl)benzimidamide
- NE21012
- (E)-N-methyl-N'-(3-methylisoxazol-5-yl)benzimidamide
- N-METHYL-N'-(3-METHYL-5-ISOXAZOLYL)BENZENECARBOXIMIDAMIDE
- (E)-N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzene-1-carboximidamide
- J-523695
- EN300-24296
- AKOS030681300
- Z178957420
- N'-methyl-N-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide
- AKOS001224268
- 878465-57-7
- G36734
-
- MDL: MFCD08444231
- インチ: 1S/C12H13N3O/c1-9-8-11(16-15-9)14-12(13-2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,14)
- InChIKey: MOSWWFHZRNXUOV-UHFFFAOYSA-N
- SMILES: O1C(=CC(C)=N1)N/C(/C1C=CC=CC=1)=N/C
計算された属性
- 精确分子量: 215.105862047g/mol
- 同位素质量: 215.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 249
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.4
- XLogP3: 2.1
N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24296-0.5g |
N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide |
878465-57-7 | 95.0% | 0.5g |
$175.0 | 2025-02-20 | |
Enamine | EN300-24296-5g |
N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide |
878465-57-7 | 95% | 5g |
$743.0 | 2023-09-15 | |
Aaron | AR00GV3C-5g |
1-(2-FURYLMETHYL)-5-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-2-AMINE |
878465-57-7 | 95% | 5g |
$1047.00 | 2023-12-13 | |
Enamine | EN300-24296-10g |
N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide |
878465-57-7 | 95% | 10g |
$1101.0 | 2023-09-15 | |
Enamine | EN300-24296-1g |
N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide |
878465-57-7 | 95% | 1g |
$256.0 | 2023-09-15 | |
A2B Chem LLC | AH85692-250mg |
N-Methyl-N'-(3-methylisoxazol-5-yl)benzimidamide |
878465-57-7 | 95% | 250mg |
$132.00 | 2023-12-29 | |
1PlusChem | 1P00GUV0-5g |
1-(2-FURYLMETHYL)-5-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-2-AMINE |
878465-57-7 | 95% | 5g |
$981.00 | 2024-04-20 | |
Chemenu | CM456971-1g |
1-(2-FURYLMETHYL)-5-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-2-AMINE |
878465-57-7 | 95%+ | 1g |
$224 | 2023-03-07 | |
TRC | M104375-100mg |
N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide |
878465-57-7 | 100mg |
$ 95.00 | 2022-06-04 | ||
Enamine | EN300-24296-0.25g |
N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide |
878465-57-7 | 95.0% | 0.25g |
$92.0 | 2025-02-20 |
N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide 関連文献
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamideに関する追加情報
Introduction to N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide (CAS No. 878465-57-7)
N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide, a compound with the CAS number 878465-57-7, represents a significant advancement in the field of chemical and pharmaceutical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a benzenecarboximidamide moiety combined with a 3-methyl-1,2-oxazol-5-yl group makes it a promising candidate for further exploration in drug development.
The< strong>N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide molecule exhibits a complex and intricate structure that contributes to its diverse chemical behavior. The benzenecarboximidamide functional group is known for its ability to interact with biological targets, making it a valuable component in the design of novel therapeutic agents. Additionally, the 3-methyl-1,2-oxazol-5-yl moiety introduces additional functionality that can enhance the compound's pharmacological properties.
Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry. Heterocycles, such as those found in N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide, often exhibit enhanced binding affinity and selectivity towards biological targets. This has led to increased interest in developing new heterocyclic derivatives as potential drug candidates. The< strong>3-methyl-1,2-oxazol-5-yl group, in particular, has been shown to improve the solubility and bioavailability of pharmaceutical compounds, making it an attractive feature for drug design.
In the context of current research, N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide has been investigated for its potential role in addressing various therapeutic challenges. The compound's unique structural features suggest that it may have applications in the treatment of inflammatory diseases, infectious disorders, and even certain types of cancer. Preliminary studies have demonstrated promising results in vitro, indicating that this compound may exhibit significant pharmacological activity.
The synthesis of N-methyl-N'-(3-methyl-1,2-oxazol-5-yl)benzenecarboximidamide involves a series of carefully orchestrated chemical reactions. The process typically begins with the formation of the benzenecarboximidamide core, followed by the introduction of the 3-methyl-1,2-oxazol-5-yl group. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to achieve high yields and purity levels. These synthetic strategies ensure that the final product is suitable for further biological evaluation.
The pharmacological profile of N-methyl-N'-(3-methyl-1,2-oxazol-5-yll)benzenecarboximidamide is an area of active investigation. Researchers are particularly interested in understanding how the compound interacts with target enzymes and receptors at the molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been utilized to elucidate the binding mechanism of this compound. These studies provide valuable insights into its potential therapeutic applications and help guide future drug development efforts.
One of the most exciting aspects of N-methyl-N'-(3-methyl-l,l -oxazol-S -yl)benzenecarboximidamide is its versatility in drug design. The compound's unique structural features allow it to be modified in various ways to optimize its pharmacological properties. For example, researchers can explore different substitution patterns on the benzenecarboximidamide ring or alter the 3-methyl-l,l -oxazol-S -yl group to enhance specific biological activities. This flexibility makes it an attractive scaffold for developing novel therapeutics.
The development of new pharmaceuticals is a complex and multifaceted process that requires extensive research and collaboration among scientists from various disciplines. N-methyl-N'-(3-methyl-l,l -oxazol-S -yl)benzenecarboximidamide exemplifies this collaborative effort by integrating insights from organic chemistry, medicinal chemistry, and pharmacology. The compound's potential as a therapeutic agent underscores the importance of interdisciplinary research in advancing healthcare solutions.
As our understanding of biological systems continues to grow, so does our ability to design molecules that can interact with specific targets in a precise manner. N-methyl-N'-(3 methyl-l,l oxazo l-S yl )ben zen ecar box imid amide stands at the forefront of this innovation by combining cutting-edge chemical synthesis with rigorous biological evaluation. Its development represents a significant step forward in creating more effective and targeted therapies for a wide range of diseases.
In conclusion, N methyl N ( 3 methyl l l ox az ol S yl ) ben zen ecar box imid amide ( CAS No . 878465 57 7 ) is a remarkable compound with substantial potential in pharmaceutical research . Its unique structure , combined with promising preliminary results , makes it an exciting candidate for further exploration . As scientific understanding continues to evolve , this compound is poised to play a crucial role in developing novel treatments that address unmet medical needs .
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